molecular formula C21H20N4O2 B11269631 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11269631
M. Wt: 360.4 g/mol
InChI Key: RVMYDSDWVXGLOT-UHFFFAOYSA-N
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Description

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the reaction with 2-ethoxybenzohydrazide to form the oxadiazole ring .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Shares the pyrazole ring but lacks the oxadiazole ring.

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is unique due to its combination of pyrazole and oxadiazole rings, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H20N4O2/c1-4-26-19-8-6-5-7-15(19)20-22-21(27-25-20)18-12-17(23-24-18)16-11-13(2)9-10-14(16)3/h5-12H,4H2,1-3H3,(H,23,24)

InChI Key

RVMYDSDWVXGLOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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